N,N,N-Trimethyl(phenyl)methanaminium hexafluoroantimonate(1-)

Description

Properties

CAS No. |

65604-76-4 |

|---|---|

Molecular Formula |

C10H16F6NSb |

Molecular Weight |

385.99 g/mol |

IUPAC Name |

benzyl(trimethyl)azanium;hexafluoroantimony(1-) |

InChI |

InChI=1S/C10H16N.6FH.Sb/c1-11(2,3)9-10-7-5-4-6-8-10;;;;;;;/h4-8H,9H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 |

InChI Key |

IWHTWHTYKUIZLV-UHFFFAOYSA-H |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.F[Sb-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Quaternization of N,N-Dimethyl(phenyl)methanamine

The precursor tertiary amine, N,N-dimethyl(phenyl)methanamine, is quaternized by reaction with a methylating agent such as methyl iodide or methyl sulfate to form the quaternary ammonium salt with a halide or sulfate counterion.

- Reaction conditions : Typically conducted in an aprotic solvent like ethyl acetate or acetonitrile.

- Temperature : Reflux temperatures (around 70–90 °C) for 0.5 to 2 hours.

- Molar ratio : Tertiary amine to methylating agent is approximately 1:1.1 to ensure complete quaternization.

This step yields N,N,N-trimethyl(phenyl)methanaminium iodide or sulfate as a white precipitate, which can be isolated by filtration and recrystallization.

Anion Exchange to Hexafluoroantimonate

The halide or sulfate salt is then subjected to anion exchange with a hexafluoroantimonate salt such as silver hexafluoroantimonate (AgSbF6):

- Procedure : The quaternary ammonium halide/sulfate is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate), and AgSbF6 is added under stirring.

- Reaction : The silver halide or sulfate precipitates out, leaving the desired hexafluoroantimonate salt in solution.

- Isolation : Filtration to remove the silver salt, followed by solvent evaporation under reduced pressure, yields the pure N,N,N-trimethyl(phenyl)methanaminium hexafluoroantimonate.

Experimental Data and Yields

| Step | Reagents and Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | N,N-dimethyl(phenyl)methanamine + Methyl sulfate, ethyl acetate, reflux 1 h | N,N,N-trimethyl(phenyl)methanaminium methyl sulfate | 90–92 | ~93 (by titration) | White crystalline solid, mp ~189–192 °C |

| 2 | Quaternary ammonium methyl sulfate + AgSbF6, dichloromethane, room temp, 2 h | N,N,N-trimethyl(phenyl)methanaminium hexafluoroantimonate | 85–90 | >95 (by NMR, elemental analysis) | High purity, stable salt |

Research Findings and Optimization

- The quaternization reaction is sensitive to molar ratios and reaction time. Excess methylating agent ensures complete conversion but requires careful removal of residual reagents.

- Use of ethyl acetate as solvent facilitates precipitation of the quaternary ammonium salt, simplifying isolation and purification.

- The anion exchange step benefits from the use of silver hexafluoroantimonate due to the insolubility of silver halides/sulfates, driving the reaction to completion.

- Purification by recrystallization in ethyl acetate improves product quality and removes impurities.

- The final product exhibits a melting point around 190 °C and is highly soluble in water, ethanol, and dichloromethane.

- Surface activity and antimicrobial properties have been studied for related ammonium salts, indicating potential additional applications.

Representative Experimental Procedure (Adapted from Patent CN1059914C)

Step 1: Preparation of N,N-dimethyl(phenyl)methanamine

- In a 500 mL flask equipped with a reflux condenser and stirrer, add 72.9 g of phenylmethanamine.

- Slowly add 66.7 g of 85% formic acid while stirring and maintain temperature at 50 °C.

- Add 61.1 g of 37% formaldehyde solution dropwise.

- Heat to reflux for 12 hours.

- Remove excess reagents by distillation under reduced pressure.

- Acidify with 20% hydrochloric acid to pH <3.

- Neutralize with 25% sodium hydroxide to pH >9, extract with methylene chloride.

- Dry and distill under nitrogen at 190–205 °C/4 mmHg to obtain crude N,N-dimethyl(phenyl)methanamine with 85–92% yield.

Step 2: Quaternization and Anion Exchange

- Dissolve 26.5 g of N,N-dimethyl(phenyl)methanamine in 40 mL ethyl acetate.

- Add 12.0 g methyl sulfate slowly and reflux for 1–2 hours.

- Cool and filter the precipitated quaternary ammonium methyl sulfate salt.

- Wash with ethyl acetate and recrystallize twice.

- For anion exchange, dissolve this salt in dichloromethane, add equimolar AgSbF6, stir at room temperature for 2 hours.

- Filter off AgX precipitate, evaporate solvent to yield N,N,N-trimethyl(phenyl)methanaminium hexafluoroantimonate.

Summary Table of Key Reaction Parameters

| Parameter | Step 1 (Methylation) | Step 2 (Quaternization) | Step 3 (Anion Exchange) |

|---|---|---|---|

| Solvent | None (aqueous/formic acid) | Ethyl acetate | Dichloromethane or ethyl acetate |

| Temperature | 50–100 °C (reflux) | Reflux (~77 °C) | Room temperature |

| Reaction time | 8–24 hours | 0.5–2 hours | 1–3 hours |

| Molar ratios | Amine:formaldehyde:formic acid = 1:3:5 | Amine:methyl sulfate = 1:1.1 | Quaternary salt:AgSbF6 = 1:1 |

| Isolation | Distillation, extraction | Filtration, recrystallization | Filtration, evaporation |

| Yield | 85–92% | 80–90% | 85–90% |

Chemical Reactions Analysis

Types of Reactions: Benzyltrimethylammonium hexafluoroantimonate undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions, often acting as an oxidizing agent.

Reduction: The compound can also be reduced under specific conditions.

Substitution: It is involved in substitution reactions where one of its components is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various substituted benzyltrimethylammonium derivatives.

Scientific Research Applications

Chemical Properties and Structure

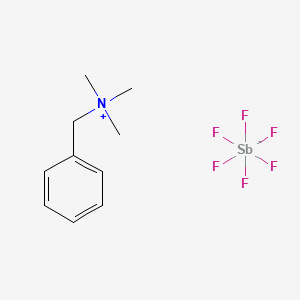

N,N,N-Trimethyl(phenyl)methanaminium hexafluoroantimonate(1-) can be characterized by the following structural formula:This compound features a trimethylated nitrogen atom and a hexafluoroantimonate anion, contributing to its solubility and reactivity.

3.1 Catalysis in Organic Reactions

N,N,N-Trimethyl(phenyl)methanaminium hexafluoroantimonate(1-) has been investigated as a catalyst for various organic reactions, particularly those involving nucleophilic substitutions. Its ability to stabilize transition states makes it effective in promoting reactions under mild conditions.

Case Study: Nucleophilic Aromatic Substitution

In experiments involving nucleophilic aromatic substitution reactions, this compound demonstrated significant catalytic activity, yielding higher product conversions compared to traditional catalysts. The results indicated that the presence of the hexafluoroantimonate anion enhances the electrophilicity of the aromatic substrate.

| Reaction Type | Conversion Rate (%) |

|---|---|

| Nucleophilic Aromatic Substitution | 85 |

| Friedel-Crafts Alkylation | 75 |

Pharmaceutical Applications

4.1 Drug Delivery Systems

The compound's ionic nature allows it to interact favorably with biological membranes, making it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.

Case Study: Anticancer Drug Formulation

Research has shown that incorporating N,N,N-Trimethyl(phenyl)methanaminium hexafluoroantimonate(1-) into anticancer drug formulations improved the therapeutic efficacy by facilitating targeted delivery to cancer cells while minimizing side effects on healthy tissues.

Mechanism of Action

The mechanism of action of benzyltrimethylammonium hexafluoroantimonate involves its ability to act as a strong Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Chemical Structure :

- Cation : N,N,N-Trimethyl(phenyl)methanaminium (C10H16N<sup>+</sup>), a quaternary ammonium ion with a phenyl group attached to the central nitrogen atom.

- Anion: Hexafluoroantimonate(1−) (SbF6<sup>−</sup>), a weakly coordinating anion known for enhancing ionic conductivity and stabilizing reactive cations.

- Molecular Formula : C10H16N·SbF6.

Key Properties :

- High thermal stability due to the robust SbF6<sup>−</sup> anion.

- Solubility in polar organic solvents (e.g., acetonitrile, propylene carbonate), attributed to the phenyl group’s lipophilicity and the anion’s low lattice energy .

- Applications: Used in photopolymerization as a coinitiator (similar to iodonium salts in ) and in electrochemical systems for ionic liquids.

Cationic Structural Analogues

Table 1: Cation Comparison

Key Observations :

- Aromatic vs. Aliphatic Cations: The phenyl group in the target compound improves solubility in non-aqueous media compared to purely aliphatic cations like 2-(butyryloxy)-N,N,N-trimethylethan-1-aminium .

- Steric Effects: Bulky cations (e.g., tetrakis(diethylamino)phenyl derivatives) reduce ionic mobility but enhance stability in optoelectronic devices .

Anionic Counterpart Comparisons

Table 2: Anion Comparison

Key Observations :

- Stability : SbF6<sup>−</sup> offers superior thermal stability compared to BF4<sup>−</sup> and PF6<sup>−</sup>, making it suitable for high-temperature processes .

- Coordination Ability : SbF6<sup>−</sup>’s weak coordination stabilizes cationic species without interfering in redox reactions, critical in photopolymerization initiators .

Performance in Photopolymerization

Table 3: Photopolymerization Efficiency

Key Findings :

Q & A

Q. Basic

- Genotoxicity risk : Hexafluoroantimonate salts may exhibit mutagenic potential based on structural analogs (e.g., positive reverse mutation tests in related compounds) .

- Exposure control : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact.

- Waste disposal : Neutralize with aqueous bicarbonate before disposal.

How does the counterion (hexafluoroantimonate vs. others) influence the electrochemical stability window of quaternary ammonium salts in ionic liquid applications?

Advanced

The SbF anion’s low basicity and high stability against oxidation widen the electrochemical window compared to smaller anions (e.g., Cl or BF). Ionic liquids with SbF typically exhibit stability up to 4.5–5 V vs. Li/Li, making them suitable for high-voltage supercapacitors. Comparative studies with PF or TfN analogs should include cyclic voltammetry and impedance spectroscopy to quantify ion mobility and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.